molecular formula C16H12ClN3S B2372445 3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 896058-36-9

3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2372445
CAS No.: 896058-36-9
M. Wt: 313.8
InChI Key: ZZJXHXPGBMGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a useful research compound. Its molecular formula is C16H12ClN3S and its molecular weight is 313.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Coordination and Synthesis Acceleration

Pyridazine derivatives have been noted for their metal-coordinating abilities, which enable the formation of complex structures with metals like copper(I) or silver(I). Such capabilities facilitate the self-assembly into gridlike metal complexes, highlighting their importance in coordination chemistry and potential applications in catalysis and materials science. The microwave-assisted synthesis of pyridazine derivatives represents a significant advancement in synthetic methodologies, allowing for the acceleration of traditionally slow cycloaddition reactions, thus enhancing the efficiency of compound synthesis (Hoogenboom, Moore, & Schubert, 2006).

Water Oxidation Catalysts

Research into pyridazine derivatives has also extended to their application as ligands in water oxidation catalysts. Specific structures have been developed to create dinuclear complexes with ruthenium, demonstrating their potential in catalyzing oxygen evolution reactions. This application is critical in the development of sustainable energy solutions, particularly in the context of artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing pyridazine and sulfonamido moieties has been targeted towards creating effective antibacterial agents. Such compounds have demonstrated significant activities against various bacterial strains, underlining their potential in addressing the growing concern of antibiotic resistance. This research avenue is particularly relevant in the pharmaceutical industry, where there is a continuous need for new antimicrobial compounds (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antioxidant Properties

Furthermore, derivatives of pyridazine have been investigated for their antitumor and antioxidant properties. The exploration of novel synthetic pathways has led to the development of compounds with promising activities in this area, offering potential applications in cancer therapy and prevention. The ability to inhibit tumor growth and scavenge free radicals makes these compounds valuable in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

Mechanism of Action

Target of Action

It has been found in complex with theSARS-CoV-2 3CLPro , suggesting that it may act on this protein. The 3CLPro, or 3C-like protease, plays a crucial role in the life cycle of the coronavirus, making it a potential target for therapeutic intervention.

Mode of Action

Given its association with sars-cov-2 3clpro, it is plausible that it interacts with this enzyme to inhibit its function . This could potentially disrupt the virus’s ability to replicate, thereby mitigating the infection.

Biochemical Pathways

Considering its potential interaction with sars-cov-2 3clpro, it may influence the viral replication pathways of sars-cov-2 .

Result of Action

If it indeed inhibits sars-cov-2 3clpro, it could potentially impede the virus’s replication process, thereby reducing the viral load and alleviating the infection .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXHXPGBMGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324407
Record name 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815520
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896058-36-9
Record name 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.